

# Technical Guide: Physicochemical Properties of (3-chloro-4-methoxyphenyl)methanol

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## Compound of Interest

Compound Name: (3-chloro-4-methoxyphenyl)methanol

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## Introduction

**(3-chloro-4-methoxyphenyl)methanol**, also known as 3-chloro-4-methoxybenzyl alcohol, is a substituted aromatic alcohol. Its structural features, including a chlorinated phenyl ring, a methoxy group, and a primary alcohol functional group, make it a valuable intermediate in organic synthesis. This document provides a comprehensive overview of its physicochemical properties, relevant experimental protocols, and synthetic pathways. This technical guide is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, chemical synthesis, and material science.

## Physicochemical Properties

A summary of the known physicochemical properties of **(3-chloro-4-methoxyphenyl)methanol** is presented below. The data has been compiled from various sources, and predicted values are noted where experimental data is currently unavailable.

| Property           | Value  | Source                       |
|--------------------|--|------------------------------|
| Molecular Formula  | C <sub>8</sub> H <sub>9</sub> ClO <sub>2</sub> | PubChem                      |
| Molecular Weight   | 172.61 g/mol                                   | Sigma-Aldrich[1]             |
| Physical State     | Liquid at 25 °C                                | Sigma-Aldrich[1]             |
| Density            | 1.274 g/mL at 25 °C                            | Sigma-Aldrich[1]             |
| Refractive Index   | n <sub>20/D</sub> 1.566                        | Sigma-Aldrich[1]             |
| Melting Point      | < 25 °C  | Inferred from physical state |
| Boiling Point      | Data not available                             | -                            |
| Aqueous Solubility | Data not available                             | -                            |
| logP (predicted)   | 1.5  | PubChem                      |
| pKa                | Data not available                             | -                            |

## Synthesis and Experimental Protocols

**(3-chloro-4-methoxyphenyl)methanol** is a key starting material for the synthesis of various pharmaceutical intermediates, such as 3-chloro-4-methoxybenzenemethanamine. The following section details a representative synthetic protocol for a derivative, starting from the title compound.

### Synthesis of 3-chloro-4-methoxybenzenemethanamine

The synthesis of 3-chloro-4-methoxybenzenemethanamine from **(3-chloro-4-methoxyphenyl)methanol** is a multi-step process that involves the conversion of the alcohol to a leaving group, followed by nucleophilic substitution and subsequent hydrolysis.

#### Step 1: Chlorination of **(3-chloro-4-methoxyphenyl)methanol**

In a reaction vessel, **(3-chloro-4-methoxyphenyl)methanol** is dissolved in a suitable aprotic solvent such as tetrahydrofuran (THF). A chlorinating agent, for instance, phosphorus oxychloride (POCl<sub>3</sub>), is then added to the solution. The reaction mixture is typically stirred at room temperature or gently heated to facilitate the conversion of the alcohol to the

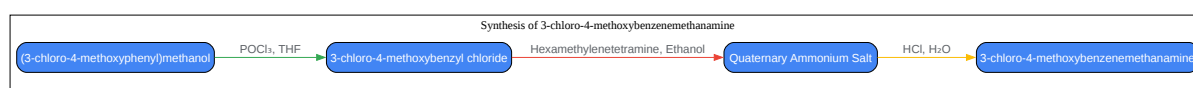
corresponding benzyl chloride. The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched, and the product, 3-chloro-4-methoxybenzyl chloride, is isolated through extraction and solvent evaporation.

### Step 2: Formation of the Quaternary Ammonium Salt

The crude 3-chloro-4-methoxybenzyl chloride from the previous step is dissolved in a protic solvent like ethanol. Hexamethylenetetramine (urotropine) is added to the solution, and the mixture is heated to form the quaternary ammonium salt. This salt typically precipitates from the reaction mixture upon cooling and can be collected by filtration.

### Step 3: Hydrolysis to the Primary Amine

The isolated quaternary ammonium salt is then hydrolyzed to yield the primary amine. This is commonly achieved by heating the salt in the presence of an acid, such as hydrochloric acid. Following the hydrolysis, the reaction mixture is neutralized with a base, and the desired product, 3-chloro-4-methoxybenzenemethanamine, is extracted using an organic solvent. Further purification can be achieved by distillation or chromatography.



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Figure 1: Synthesis workflow for 3-chloro-4-methoxybenzenemethanamine.

## General Protocol for Determination of Physicochemical Properties

While specific experimental protocols for **(3-chloro-4-methoxyphenyl)methanol** are not readily available in the literature, standard methodologies for determining the physicochemical properties of related aromatic compounds can be applied.

### 3.2.1. Melting and Boiling Point Determination

- **Melting Point:** For liquid samples at room temperature, the melting point can be determined by cooling the substance until it solidifies and then slowly heating it while monitoring the temperature at which it transitions back to a liquid. A differential scanning calorimeter (DSC) can provide a precise measurement.
- **Boiling Point:** The boiling point can be determined by distillation. The sample is heated in a distillation apparatus, and the temperature at which the vapor pressure of the liquid equals the atmospheric pressure is recorded as the boiling point. For small sample volumes, a micro-boiling point apparatus can be utilized.

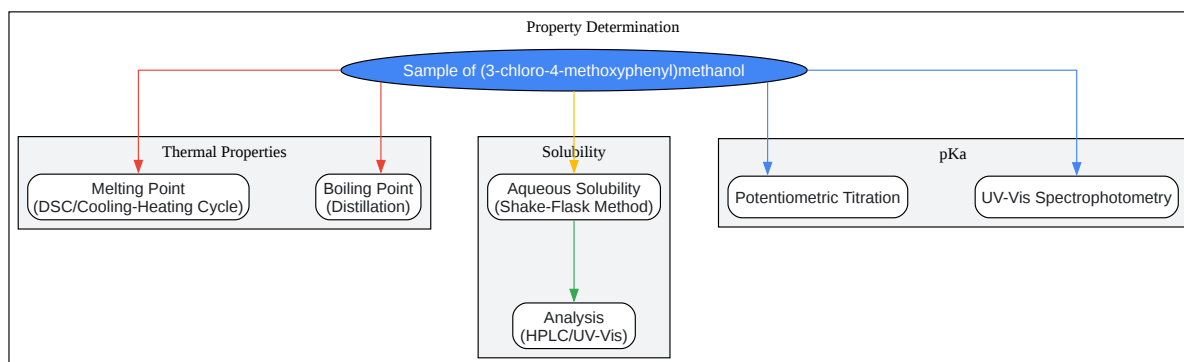
### 3.2.2. Aqueous Solubility Determination

The shake-flask method is a common technique for determining aqueous solubility. An excess amount of **(3-chloro-4-methoxyphenyl)methanol** is added to a known volume of water in a flask. The flask is then agitated at a constant temperature for a sufficient period to allow equilibrium to be reached. After saturation, the solution is filtered to remove any undissolved solute, and the concentration of the dissolved compound in the aqueous phase is determined using a suitable analytical method, such as high-performance liquid chromatography (HPLC) or UV-Vis spectroscopy.

### 3.2.3. pKa Determination

The pKa of the hydroxyl group in **(3-chloro-4-methoxyphenyl)methanol** can be determined by potentiometric titration or UV-Vis spectrophotometry.

- **Potentiometric Titration:** A solution of the compound in a suitable solvent (e.g., a water/methanol mixture) is titrated with a standardized solution of a strong base (e.g., NaOH). The pH of the solution is monitored throughout the titration using a pH meter. The pKa can then be determined from the titration curve as the pH at the half-equivalence point.
- **UV-Vis Spectrophotometry:** The UV-Vis spectrum of the compound is recorded at various pH values. The pKa can be calculated by analyzing the changes in absorbance at a specific wavelength corresponding to the protonated and deprotonated forms of the molecule.



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Figure 2: General experimental workflow for physicochemical property determination.

## Conclusion

This technical guide provides a summary of the currently available physicochemical data for **(3-chloro-4-methoxyphenyl)methanol**. While some experimental values have been reported, further studies are required to determine key parameters such as its boiling point, aqueous solubility, and pKa. The provided general experimental protocols offer a starting point for researchers aiming to characterize this compound more comprehensively. The synthetic utility of **(3-chloro-4-methoxyphenyl)methanol** as a precursor for pharmaceutical intermediates highlights its importance in drug discovery and development.

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## References

- 1. An Accurate Approach for Computational pKa Determination of Phenolic Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
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